molecular formula C16H18FN5S B12935873 9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine CAS No. 1581-23-3

9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine

Cat. No.: B12935873
CAS No.: 1581-23-3
M. Wt: 331.4 g/mol
InChI Key: FTJVCADXPPWKPE-UHFFFAOYSA-N
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Description

9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features a butyl group, a fluorobenzylthio group, and an amine group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from commercially available purine derivatives. The general synthetic route may include:

    N-Alkylation: Introduction of the butyl group to the purine core.

    Thioether Formation: Reaction of the purine derivative with 2-fluorobenzylthiol under basic conditions to form the thioether linkage.

    Amination: Introduction of the amine group at the 2-position of the purine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: Nucleophilic substitution reactions could occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the benzyl position.

Scientific Research Applications

9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.

    Industry: Use in the synthesis of specialty chemicals or as a precursor in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological molecules. Generally, purine derivatives can interact with enzymes involved in nucleotide synthesis and metabolism. The fluorobenzylthio group might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: Used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

9-Butyl-6-((2-fluorobenzyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

1581-23-3

Molecular Formula

C16H18FN5S

Molecular Weight

331.4 g/mol

IUPAC Name

9-butyl-6-[(2-fluorophenyl)methylsulfanyl]purin-2-amine

InChI

InChI=1S/C16H18FN5S/c1-2-3-8-22-10-19-13-14(22)20-16(18)21-15(13)23-9-11-6-4-5-7-12(11)17/h4-7,10H,2-3,8-9H2,1H3,(H2,18,20,21)

InChI Key

FTJVCADXPPWKPE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N

Origin of Product

United States

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